6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile

Medicinal Chemistry Fragment-Based Drug Design Solubility Optimization

6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile (CAS 1017034-18-2), also named 6-(4-hydroxypiperidin-1-yl)nicotinonitrile, is a heterocyclic building block with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. It belongs to the ChemOnt class of 3-pyridinecarbonitriles.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1017034-18-2
Cat. No. B3199682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
CAS1017034-18-2
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC=C(C=C2)C#N
InChIInChI=1S/C11H13N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-6H2
InChIKeyVDQFEUGDTPBSRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile (CAS 1017034-18-2): Chemical Identity, Physicochemical Properties, and Procurement Baseline


6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile (CAS 1017034-18-2), also named 6-(4-hydroxypiperidin-1-yl)nicotinonitrile, is a heterocyclic building block with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . It belongs to the ChemOnt class of 3-pyridinecarbonitriles [1]. The compound is listed as a chemical substructure in US patent US8361994B2, which describes primary amine diazeniumdiolate heterocyclic derivatives [2]. Predicted physicochemical properties include a boiling point of 426.6±45.0 °C, density of 1.26±0.1 g/cm³, and a pKa of 14.67±0.20 . The compound is commercially available in purities ranging from 95% to 98% from multiple suppliers for research and development use .

Why Generic Substitution Fails for 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile: The Functional and Positional Specificity of the 4-Hydroxypiperidine Moiety


Although several compounds share the C11H13N3O molecular formula or a nicotinonitrile-piperidine scaffold, simple substitution is highly unreliable for this compound class due to three factors. First, the position of the nitrile group on the pyridine ring (3-position) dictates both the electronic character and the vector of hydrogen-bond acceptance, which are critical for target engagement . Second, the 4-hydroxyl group on the piperidine ring provides a hydrogen-bond donor/acceptor site that is absent in des-hydroxy analogs such as 6-(piperidin-1-yl)nicotinonitrile (CAS 501378-38-7), enabling fundamentally different intermolecular interactions . Third, regioisomeric variation—exemplified by 2-(4-hydroxypiperidin-1-yl)nicotinonitrile (CAS 916791-19-0)—results in distinct electronic distribution and steric profiles that can alter biological activity profiles . The quantitative evidence below demonstrates that even minor structural perturbations produce measurable differences in target binding and functional activity.

Quantitative Differentiation Evidence Guide: 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 4-Hydroxypiperidin-1-yl vs. Piperidin-1-yl (Des-Hydroxy) Nicotinonitrile

The target compound possesses one hydrogen-bond donor (HBD) due to the 4-hydroxyl group, whereas its closest des-hydroxy analog, 6-(piperidin-1-yl)nicotinonitrile (CAS 501378-38-7, C11H13N3, MW 187.24), has zero HBDs. This single HBD difference is critical because the presence of a hydrogen-bond donor significantly influences aqueous solubility, permeability, and target-binding enthalpy. The 4-hydroxyl group increases the polar surface area (PSA) to 60.15 Ų for the target compound , compared to an estimated PSA of approximately 36 Ų for the des-hydroxy analog (based on the absence of the hydroxyl oxygen). This differential directly impacts compliance with Lipinski's Rule of Five: the target compound has a PSA below 140 Ų and a single HBD, positioning it favorably for oral bioavailability optimization, whereas the des-hydroxy analog lacks a key donor for enthalpy-driven binding interactions .

Medicinal Chemistry Fragment-Based Drug Design Solubility Optimization

Regioisomeric Differentiation: 6-Substituted vs. 2-Substituted Hydroxypiperidine Nicotinonitrile

The regioisomeric analog 2-(4-hydroxypiperidin-1-yl)nicotinonitrile (CAS 916791-19-0) differs from the target compound solely in the attachment position of the piperidine ring to the pyridine core (position 2 vs. position 6). This positional isomerism has been reported to produce measurable differences in biological activity: the 2-substituted isomer has been reported as an inhibitor of tyrosinase with an IC50 of 5.6 µM in vitro . However, direct comparative IC50 data for the target 6-substituted compound against the same enzyme are not publicly available as of the search date. The electronic environment of the nitrile group (C-3) is differentially influenced by substitution at C-2 versus C-6 due to resonance and inductive effects transmitted through the pyridine ring, which can alter the compound's reactivity and target-binding profile .

Kinase Inhibition Tyrosinase Inhibition Structure-Activity Relationship

Patent-Scaffold Differentiation: Presence in US8361994B2 as a Diazeniumdiolate Precursor Substructure

The target compound is explicitly listed as a chemical substructure in US patent US8361994B2, which claims primary amine diazeniumdiolate heterocyclic derivatives as nitric oxide (NO)-releasing agents for the treatment of hypertension and other cardiovascular conditions [1]. The compound appears with the SMILES string C1CC(O)CCN1C1=CC=C(C#N)C=N1, indicating its use as a synthetic precursor or scaffold element for constructing NO-donor hybrid molecules. In contrast, the 2-substituted isomer (CAS 916791-19-0) and the des-hydroxy analog (CAS 501378-38-7) are not explicitly listed in this patent, suggesting a specific synthetic utility pathway for the 6-substituted-4-hydroxypiperidine-nicotinonitrile scaffold in cardiovascular drug discovery programs [1].

NO-Releasing Compounds Cardiovascular Research Hypertension

Predicted Physicochemical Stability: pKa and Boiling Point as Procurement-Quality Indicators

The target compound has a predicted pKa of 14.67±0.20, which is significantly higher (indicating weaker acidity) than typical phenol-containing analogs (pKa ~10) and reflects the aliphatic alcohol character of the 4-hydroxypiperidine moiety . This high pKa means the hydroxyl group remains predominantly protonated under physiological and standard storage conditions, conferring greater chemical stability against oxidative degradation compared to phenolic analogs. The predicted boiling point of 426.6±45.0 °C provides a wide thermal operating window for synthetic transformations. In comparison, the des-hydroxy analog 6-(piperidin-1-yl)nicotinonitrile (CAS 501378-38-7), lacking the hydroxyl group, has no acidic proton and therefore no pKa value for the piperidine substituent, resulting in different reactivity profiles in alkylation, acylation, and oxidation reactions .

Chemical Stability Formulation Development Quality Control

Commercial Purity and Supplier Differentiation: 98% from Leyan vs. 95% from Alternative Sources

The target compound is commercially available at multiple purity tiers: Leyan offers the compound at 98% purity (Catalog No. 1558736) , while other suppliers such as Chemenu offer 95%+ purity and MolCore offers NLT 97% . This purity range is relevant because the 3-cyanopyridine starting material (CAS 100-54-9) and potential residual 4-hydroxypiperidine can interfere with subsequent synthetic steps, particularly in palladium-catalyzed coupling reactions where nitrogen-containing impurities can poison catalysts. The 98% purity grade from Leyan represents a 3-percentage-point improvement over the 95% grade, corresponding to a 60% reduction in total impurity burden (from 5% to 2%), which can translate into higher yields and fewer side products in multi-step syntheses .

Procurement Quality Assurance Synthetic Reliability

Recommended Research and Industrial Application Scenarios for 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Nitric Oxide-Releasing Hybrid Molecules Targeting Cardiovascular Disease

Based on the explicit listing of this compound as a chemical substructure in US patent US8361994B2 [1], the most validated application scenario is as a synthetic precursor for constructing primary amine diazeniumdiolate derivatives. These NO-releasing hybrid molecules are claimed for the treatment of hypertension. Researchers developing cardiovascular therapeutics should prioritize this 6-substituted scaffold over the 2-substituted isomer (CAS 916791-19-0), which is not represented in this patent and therefore lacks this validated synthetic entry point.

Fragment-Based Drug Design Requiring a Hydrogen-Bond Donor at the Solvent-Exposed Region

The presence of the 4-hydroxyl group as a hydrogen-bond donor (1 HBD, PSA = 60.15 Ų) makes this compound a superior choice over the des-hydroxy analog 6-(piperidin-1-yl)nicotinonitrile (CAS 501378-38-7, 0 HBD) for fragment-based drug design campaigns where enthalpy-driven binding via hydrogen-bond donation is sought . The hydroxyl group also serves as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation), offering chemical diversification options not available with the des-hydroxy analog.

Multi-Step Organic Synthesis Requiring High-Purity Starting Material

For synthetic routes involving palladium-catalyzed cross-coupling or other catalyst-sensitive transformations, procurement of the 98% purity grade (Leyan, Cat. No. 1558736) is recommended over the 95% grade from alternative suppliers. The 60% reduction in total impurity burden (from 5% to 2%) directly translates to higher catalyst turnover numbers, improved reaction yields, and reduced need for intermediate purification, as supported by general principles of process chemistry.

Kinase Inhibitor Scaffold Exploration Targeting IKK or Related Kinases

The nicotinonitrile-piperidine scaffold is a recognized pharmacophore in kinase inhibitor design. The closely related compound ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile) is a potent and selective IKK-β inhibitor with an IC50 of 8.5 nM [2]. While ACHP contains additional substituents, the core 6-piperidinyl-nicotinonitrile motif is conserved. The target compound, with its free 4-hydroxyl group, provides a more versatile starting point for parallel derivatization than the 2-substituted isomer, as the 6-position attachment allows for distinct vectors of substituent elaboration in kinase inhibitor optimization programs.

Quote Request

Request a Quote for 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.